molecular formula C15H28O4Sn B14088191 2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane-4,6-dione CAS No. 102712-53-8

2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane-4,6-dione

Cat. No.: B14088191
CAS No.: 102712-53-8
M. Wt: 391.09 g/mol
InChI Key: YPUUZIHJNYWPEM-UHFFFAOYSA-L
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane-4,6-dione typically involves the reaction of diethylstannane with butyl alcohols under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the dioxastanninane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various organotin oxides, reduced tin compounds, and substituted organotin derivatives .

Scientific Research Applications

2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane-4,6-dione has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of 2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane-4,6-dione involves its interaction with biological molecules and catalytic sites. The compound can coordinate with various ligands, facilitating catalytic reactions. In biological systems, it can interact with cellular components, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane-4,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

CAS No.

102712-53-8

Molecular Formula

C15H28O4Sn

Molecular Weight

391.09 g/mol

IUPAC Name

2,2-dibutyl-5,5-diethyl-1,3,2-dioxastanninane-4,6-dione

InChI

InChI=1S/C7H12O4.2C4H9.Sn/c1-3-7(4-2,5(8)9)6(10)11;2*1-3-4-2;/h3-4H2,1-2H3,(H,8,9)(H,10,11);2*1,3-4H2,2H3;/q;;;+2/p-2

InChI Key

YPUUZIHJNYWPEM-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn]1(OC(=O)C(C(=O)O1)(CC)CC)CCCC

Origin of Product

United States

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